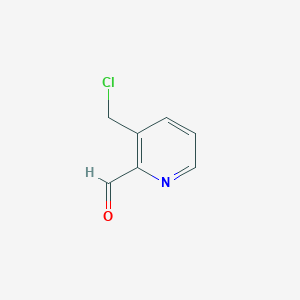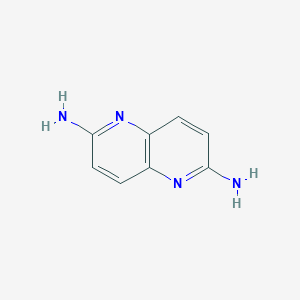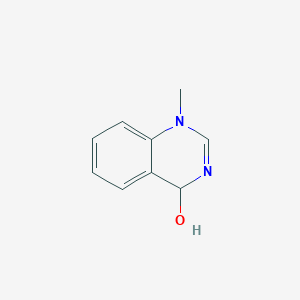
1,2,3,4-Tetrahydroquinoline-7,8-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4-Tetrahydroquinoline-7,8-diamine is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a quinoline ring system that is partially saturated, with two amine groups attached at the 7th and 8th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine can be synthesized through various methods. One common approach involves the reduction of quinoline derivatives. For instance, the reduction of 7,8-dinitroquinoline using hydrogen in the presence of a palladium catalyst can yield this compound. Another method involves the cyclization of appropriate precursors under acidic conditions.
Industrial Production Methods: Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydroquinoline-7,8-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: It can be further reduced to form fully saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amine derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydroquinoline-7,8-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7,8-diamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds with biological molecules, influencing their activity. The compound can also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar structure but with different biological activities.
Quinoline: Fully aromatic counterpart with distinct chemical properties.
2,3-Dihydroquinoline: Partially saturated but with different substitution patterns.
Uniqueness: 1,2,3,4-Tetrahydroquinoline-7,8-diamine is unique due to its specific substitution pattern and the presence of two amine groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C9H13N3 |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydroquinoline-7,8-diamine |
InChI |
InChI=1S/C9H13N3/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h3-4,12H,1-2,5,10-11H2 |
InChI Key |
UEWPTWVJUJOFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=C(C=C2)N)N)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Dimethyl-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B11918475.png)




![(7R,8AR)-7-methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B11918499.png)








